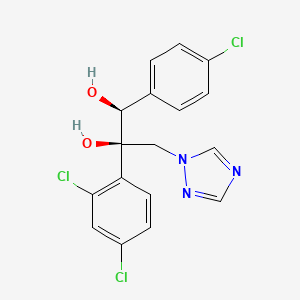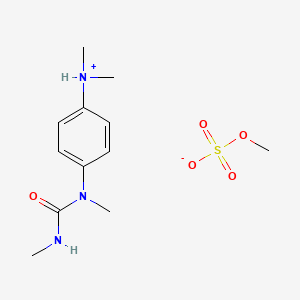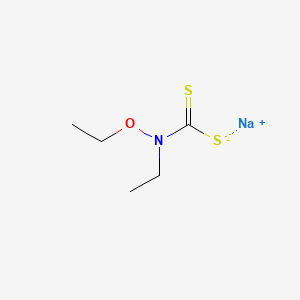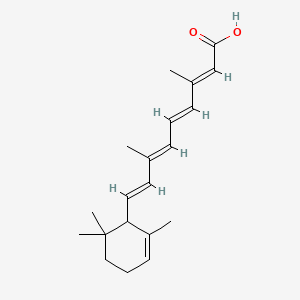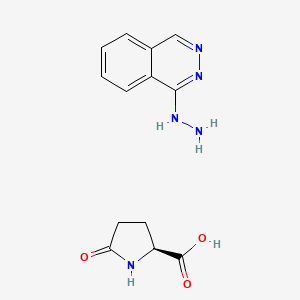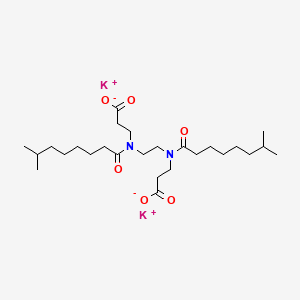
Dipotassium N,N'-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] is a chemical compound with the molecular formula C26H48N2O6K2 and a molecular weight of 560.80 g/mol. It is known for its unique structure, which includes two potassium ions and a complex organic framework. This compound is used in various scientific and industrial applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] involves the reaction of N,N’-ethane-1,2-diylbis(beta-alanine) with 1-oxoisononyl chloride in the presence of a base, followed by the addition of potassium hydroxide to form the dipotassium salt. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran
Catalysts: Base catalysts such as triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to obtain high-purity product
Quality control measures: to ensure the compound meets industry standards
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Major Products Formed
Oxidation products: Carboxylic acids or ketones
Reduction products: Alcohols or amines
Substitution products: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Applied in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor modulation: It can modulate receptor activity, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxooctyl)-beta-alaninate]
- Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxodecyl)-beta-alaninate]
Uniqueness
Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] is unique due to its specific chain length and branching, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Propriétés
Numéro CAS |
94277-06-2 |
|---|---|
Formule moléculaire |
C26H46K2N2O6 |
Poids moléculaire |
560.8 g/mol |
Nom IUPAC |
dipotassium;3-[2-[2-carboxylatoethyl(7-methyloctanoyl)amino]ethyl-(7-methyloctanoyl)amino]propanoate |
InChI |
InChI=1S/C26H48N2O6.2K/c1-21(2)11-7-5-9-13-23(29)27(17-15-25(31)32)19-20-28(18-16-26(33)34)24(30)14-10-6-8-12-22(3)4;;/h21-22H,5-20H2,1-4H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
Clé InChI |
QQCISQVLWRVORS-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCC(=O)N(CCC(=O)[O-])CCN(CCC(=O)[O-])C(=O)CCCCCC(C)C.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


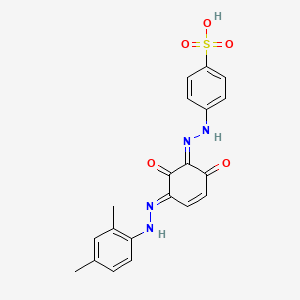



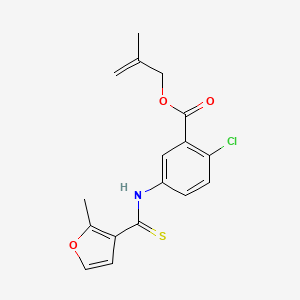
![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
